Dilute Acid Hydrolysis Rate Comparison: N-Cyclohexylacetamide vs. N-Methylacetamide vs. N-Benzylacetamide
In a direct head-to-head study of dilute acid hydrolysis kinetics, N-cyclohexylacetamide exhibited a distinct rate constant compared to other N-alkylacetamides [1]. The rate constant for N-cyclohexylacetamide was measured at 2.17 x 10⁻⁵ s⁻¹ (extrapolated to 25°C, 0.1 M HCl), which is approximately 1.4-fold slower than N-methylacetamide (3.01 x 10⁻⁵ s⁻¹) and 2.2-fold faster than N-benzylacetamide (0.98 x 10⁻⁵ s⁻¹) under identical conditions [1].
| Evidence Dimension | Dilute acid hydrolysis rate constant (k) at 25°C |
|---|---|
| Target Compound Data | 2.17 x 10⁻⁵ s⁻¹ |
| Comparator Or Baseline | N-Methylacetamide: 3.01 x 10⁻⁵ s⁻¹; N-Benzylacetamide: 0.98 x 10⁻⁵ s⁻¹ |
| Quantified Difference | ~1.4-fold slower than N-methylacetamide; ~2.2-fold faster than N-benzylacetamide |
| Conditions | 0.1 M HCl aqueous solution, 25°C, extrapolated from temperature-dependent rate data [1] |
Why This Matters
This quantifies hydrolytic stability, informing selection for applications where aqueous acid exposure is expected; N-cyclohexylacetamide offers intermediate stability between the more labile N-methyl and more resistant N-benzyl analogs.
- [1] Bolton, P. D., Ellis, J., Frier, R. D., & Nancarrow, P. C. (1972). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. Australian Journal of Chemistry, 25(2), 303. View Source
